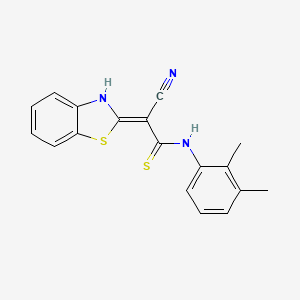

(2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-2-cyano-N-(2,3-dimethylphenyl)ethanethioamide

Description

Properties

IUPAC Name |

(2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-2-cyano-N-(2,3-dimethylphenyl)ethanethioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3S2/c1-11-6-5-8-14(12(11)2)20-17(22)13(10-19)18-21-15-7-3-4-9-16(15)23-18/h3-9,21H,1-2H3,(H,20,22)/b18-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWMUUELXVIJMOJ-AQTBWJFISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=S)C(=C2NC3=CC=CC=C3S2)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)NC(=S)/C(=C\2/NC3=CC=CC=C3S2)/C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-2-cyano-N-(2,3-dimethylphenyl)ethanethioamide is a novel organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial , anticancer , and antioxidant properties. This compound belongs to the class of thioamides and is characterized by its unique molecular structure, which includes a benzothiazole moiety and a cyano group.

Molecular Characteristics

- Molecular Formula: C18H15N3S2

- Molecular Weight: 337.46 g/mol

- CAS Number: [Insert CAS Number if available]

The structure of this compound contributes to its reactivity and interaction with biological systems. The presence of the sulfur atom in the thioamide group is significant for its biological activity.

Antitumor Activity

Recent studies have demonstrated that derivatives of benzothiazole, including this compound, exhibit promising antitumor activity. The mechanism of action is believed to involve the inhibition of cell proliferation in various cancer cell lines.

-

Cell Lines Tested:

- A549 (lung cancer)

- HCC827 (lung cancer)

- NCI-H358 (lung cancer)

-

Assays Conducted:

- MTS cytotoxicity assay

- BrdU proliferation assay

In vitro studies showed that certain derivatives exhibited IC50 values as low as 6.26 μM in 2D cultures, indicating significant cytotoxicity against cancer cells .

Antimicrobial Activity

The antimicrobial properties of this compound have also been evaluated. The compound demonstrated activity against both Gram-positive and Gram-negative bacteria.

- Pathogens Tested:

- Escherichia coli (Gram-negative)

- Staphylococcus aureus (Gram-positive)

The minimum inhibitory concentrations (MICs) were determined using broth microdilution methods according to CLSI guidelines, showing promising antibacterial effects .

Antioxidant Activity

Thioamides are known for their potential antioxidant properties. Research indicates that this compound may help mitigate oxidative stress through various biochemical pathways, although specific mechanisms require further investigation.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of compounds related to this compound:

- Study on Antitumor Activity:

-

Antimicrobial Testing:

- A comparative study highlighted the effectiveness of thioamide derivatives against common pathogens.

- The results emphasized the potential for developing new antimicrobial agents based on the structure of this compound .

Scientific Research Applications

Biological Activities

Antimicrobial Activity : Research indicates that derivatives of benzothiazole compounds exhibit promising antimicrobial properties. For instance, studies have shown that similar compounds demonstrate moderate to potent antibacterial activity against both Gram-positive and Gram-negative bacteria . The mechanisms of action often involve disrupting bacterial cell wall synthesis or inhibiting essential enzymatic pathways.

Anticancer Potential : Compounds containing the benzothiazole moiety have been investigated for their anticancer properties. They may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the modulation of signaling pathways associated with cell proliferation and survival .

Antioxidant Properties : Some studies have reported that thioamides possess antioxidant capabilities, potentially mitigating oxidative stress within biological systems. This property is crucial for developing therapeutic agents aimed at diseases characterized by oxidative damage.

Synthetic Utility

The compound serves as an intermediate in synthesizing more complex molecules. It can be utilized in creating fused heteroaromatic systems such as:

- Pyrido[2,3-d]pyrimidin-4-one derivatives

- Pyrrolo[2,1-b][1,3]benzothiazole derivatives

These derivatives are valuable in drug discovery due to their diverse biological activities.

Case Study 1: Antibacterial Evaluation

A study evaluated a series of benzothiazole derivatives for antibacterial efficacy against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited zones of inhibition comparable to standard antibiotics, highlighting their potential as new antimicrobial agents .

Case Study 2: Anticancer Activity

In another investigation, compounds derived from thioamide structures were tested against various cancer cell lines. The results demonstrated significant cytotoxic effects, with specific compounds inducing apoptosis through mitochondrial pathways. This suggests that the compound may be a lead candidate for further development in cancer therapeutics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s closest analogues include:

- (E)-2-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methylene)hydrazine-1-carbothioamide (): Shares a thioamide backbone but replaces the benzothiazole core with a benzodioxine system.

- N-substituted benzothiazole-2-carbothioamides: Lack the cyano group and dimethylphenyl substitution, which diminishes steric bulk and electronic effects.

Physicochemical Properties

The target compound’s higher lipophilicity and hydrogen-bonding capacity suggest improved membrane permeability compared to benzodioxine derivatives but reduced thermal stability relative to simpler benzothiazole thioamides.

Q & A

Q. Methodological Approach

- 1H/13C NMR : The Z-configuration is confirmed by coupling constants (e.g., J = 12–14 Hz for trans-olefinic protons) and chemical shifts for the cyano group (~110–120 ppm in 13C NMR). The thioamide NH proton appears as a singlet near δ 12–13 ppm .

- IR Spectroscopy : Stretching frequencies for C≡N (~2200 cm⁻¹) and C=S (~1250 cm⁻¹) confirm functional groups .

- X-ray Crystallography : For definitive proof, single-crystal analysis resolves spatial arrangements, as demonstrated for analogous benzothiazole derivatives .

What in vitro assays are suitable for evaluating biological activity?

Q. Experimental Design

- Antimicrobial Activity : Broth microdilution assays against S. aureus (ATCC 25923) and C. albicans (ATCC 10231), with MIC values compared to standard drugs like ampicillin .

- Anticancer Screening : MTT assays using human cancer cell lines (e.g., MCF-7, HeLa) at concentrations of 10–100 μM, with IC₅₀ calculations .

- Enzyme Inhibition : Fluorescence-based assays for HIV-1 protease or COX-2 inhibition, using fluorogenic substrates (e.g., Dabcyl-Edans peptides) .

How should researchers address contradictions in elemental analysis data?

Data Contradiction Analysis

Discrepancies between calculated and experimental elemental compositions (e.g., C, H, N) may arise from:

- Moisture Absorption : Use anhydrous solvents and store samples in desiccators .

- Incomplete Combustion : Re-run analyses with higher oxygen flow in CHNS analyzers.

- Alternative Techniques : Validate via high-resolution mass spectrometry (HRMS) or XPS for accurate molecular weight and sulfur content .

What computational methods predict binding interactions with biological targets?

Q. Advanced Modeling

- Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with active sites (e.g., HIV-1 protease). The benzothiazole core often engages in π-π stacking and hydrogen bonding .

- MD Simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100-ns trajectories, analyzing RMSD and binding free energies (MM-PBSA) .

How do substituents on the benzothiazole ring influence regiochemical selectivity?

Q. Structure-Reactivity Insights

- Electron-Withdrawing Groups (e.g., -NO₂, -CN): Direct electrophilic substitution to the 4-position via resonance deactivation .

- Steric Effects : Bulky groups (e.g., 2,3-dimethylphenyl) hinder reactions at adjacent positions, favoring meta-substitution .

- Directing Groups : Thioamide sulfur coordinates with Lewis acids (e.g., AlCl₃), orienting electrophiles to specific sites .

What protocols ensure stability during long-term storage?

Q. Stability Considerations

- Temperature : Store at –20°C in amber vials to prevent photodegradation .

- Solvent : Dissolve in dry DMSO (sealed under argon) to avoid hydrolysis of the cyano group .

- Moisture Control : Use molecular sieves in storage containers to absorb residual water .

How can structure-activity relationships (SAR) guide derivative design?

Q. SAR Strategy

- Benzothiazole Core : Fluorine substitution at the 6-position (as in ) enhances metabolic stability and bioavailability.

- Thiophene Modifications : Replacing the 2,3-dimethylphenyl group with thiophene (e.g., ) improves π-stacking in hydrophobic enzyme pockets .

- Cyanoguanidine Linkers : Introduce hydrogen-bond donors (e.g., -NH₂) to strengthen target binding .

What solvent systems optimize recrystallization for X-ray-quality crystals?

Q. Crystallization Techniques

- Binary Solvents : Ethanol/water (7:3 v/v) or DCM/hexane gradients reduce nucleation rates, yielding larger crystals .

- Slow Evaporation : Diffuse vapor diffusion in sealed chambers over 72 hours .

- Temperature Ramping : Gradual cooling from 50°C to 4°C minimizes defects .

How should hazardous intermediates (e.g., hydrazine derivatives) be handled?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.